1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((((2,6-dichlorobenzyl)oxy)imino)methyl)-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 1 of the pyrazole ring and a substituted oxyimino methyl moiety at the carboxamide nitrogen. Such structural features are common in agrochemicals and pharmaceuticals, particularly in insecticides targeting GABA receptors or fungicides inhibiting mitochondrial respiration .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3F3N5O2/c19-13-2-1-3-14(20)12(13)8-31-28-9-26-17(30)10-5-27-29(7-10)16-15(21)4-11(6-25-16)18(22,23)24/h1-7,9H,8H2,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYMVVJSIVDJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CNC(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/NC(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound is an intermediate of the pesticide fipronil. Fipronil primarily targets the GABA (gamma-aminobutyric acid) receptors in the central nervous system of insects, disrupting neural signaling and leading to their death.
Mode of Action
Fipronil acts by binding to the GABA receptors in insects, blocking the inhibitory action of GABA, leading to overstimulation and death of the insect.
Biochemical Pathways
Fipronil, which this compound is an intermediate of, affects the gaba-mediated chloride ion influx, disrupting the normal functioning of the central nervous system in insects.
Pharmacokinetics
Fipronil is known for its high lipophilicity, which allows it to be absorbed and distributed widely in the body.
Biological Activity
The compound 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((((2,6-dichlorobenzyl)oxy)imino)methyl)-1H-pyrazole-4-carboxamide , often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article summarizes its biological properties, including antitumor, anti-inflammatory, and antibacterial effects, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C15H12ClF3N6O
- Molecular Weight : 392.74 g/mol
- CAS Number : 321432-45-5
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and various functional groups that enhance its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as:
- BRAF(V600E) : A mutation commonly associated with melanoma.
- EGFR : Involved in the signaling pathways that regulate cell division and survival.
In vitro studies have shown that the compound effectively inhibits tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its efficacy against various cancer cell lines, suggesting potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been assessed through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This effect is crucial for conditions characterized by chronic inflammation. The mechanism appears to involve modulation of NF-kB signaling pathways .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored. The compound demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring and the introduction of electron-withdrawing groups significantly affect potency and selectivity. For example:
- Chloro and trifluoromethyl groups enhance lipophilicity and improve binding affinity to biological targets.
- The presence of an imino group contributes to increased reactivity towards biological nucleophiles.
Case Studies
- Antitumor Efficacy : In a study involving various pyrazole derivatives, one derivative exhibited IC50 values in the low micromolar range against BRAF mutant melanoma cells, indicating strong antitumor potential .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that treatment with this compound led to a significant reduction in edema in animal models of inflammation, supporting its therapeutic potential .
- Antibacterial Testing : The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature:
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. Bioactivity: The target compound’s trifluoromethylpyridine and dichlorobenzyl groups distinguish it from simpler pyrazole-acetamide derivatives (e.g., ), which lack the electron-withdrawing trifluoromethyl group critical for receptor binding . Compared to piperazine-linked analogs (), the oxyimino methyl group may confer improved membrane permeability due to reduced polarity .
Target Selectivity: Unlike Fipronil derivatives (), which act via non-competitive GABA receptor blockade, the trifluoromethylpyridine moiety in the target compound may enable dual activity (e.g., insecticidal and fungicidal) by interacting with cytochrome P450 enzymes .
Research Implications and Limitations
- Gaps in Data : Direct biological activity data for the target compound are absent in the provided evidence; inferences are based on structural analogs.
- Toxicity Concerns : The dichlorobenzyl group may raise environmental persistence issues compared to less halogenated analogs (e.g., fluorobenzyl derivatives in ) .
- Optimization Potential: Hybridizing the target’s pyridine moiety with piperazine-carboxamide linkers () could balance lipophilicity and solubility for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
